molecular formula C15H17BrN2O2 B4510796 N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B4510796
M. Wt: 337.21 g/mol
InChI Key: OBCKIXBJTFRWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is an organic compound that belongs to the class of benzylamines It features a brominated methoxybenzyl group attached to an ethanamine chain, which is further linked to a pyridin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxybenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 2-(pyridin-2-yloxy)ethanamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups (e.g., amines, thiols) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: 5-hydroxy-2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.

    Reduction: 2-methoxybenzyl-2-(pyridin-2-yloxy)ethanamine.

    Substitution: N-(5-azido-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound can be employed in studies investigating receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Materials Science: It may be used in the development of novel organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and the pyridin-2-yloxy moiety may facilitate binding to these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Similar structure but with a chlorine atom instead of bromine.

    N-(5-bromo-2-hydroxybenzyl)-2-(pyridin-2-yloxy)ethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is unique due to the presence of both a brominated benzyl group and a pyridin-2-yloxy moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-19-14-6-5-13(16)10-12(14)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKIXBJTFRWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCOC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Reactant of Route 6
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.